(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
Overview
Description
(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid is an organic compound characterized by its unique structure, which includes an imidazole ring, a methoxyphenyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid typically involves multi-step organic reactions. One common method includes the alkylation of 2-ethylimidazole with a suitable benzyl halide to form the intermediate, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the formation of the acrylic acid moiety through a Heck reaction or a similar coupling reaction under specific conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the acrylic acid moiety can produce an alkane.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its acrylic acid moiety, which can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The acrylic acid moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-hydroxyphenyl}acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-chlorophenyl}acrylic acid: Similar structure but with a chloro group instead of a methoxy group.
(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-nitrophenyl}acrylic acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields. The presence of the methoxy group can influence its electronic properties and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-[3-[(2-ethylimidazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-15-17-8-9-18(15)11-13-10-12(5-7-16(19)20)4-6-14(13)21-2/h4-10H,3,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWIDPBIBARMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147093 | |
Record name | 3-[3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-78-3 | |
Record name | 3-[3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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